![molecular formula C16H14N6O3 B12474266 1-(3-{[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)ethanone](/img/structure/B12474266.png)
1-(3-{[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)ethanone is a complex organic compound that features a pyrimidine ring substituted with a nitropyrazole group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)ethanone typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine. The nitropyrazole group is introduced via a nitration reaction, followed by coupling with the pyrimidine core using a suitable coupling agent like palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitropyrazole group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its derivatives could be explored for their therapeutic potential, particularly in the treatment of diseases where pyrimidine-based compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 1-(3-{[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)ethanone would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitropyrazole group may play a role in binding to these targets, while the pyrimidine ring could influence the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)ethanone: This compound features a pyridine ring instead of a nitropyrazole group.
1-(3-{[6-Methyl-2-(4-aminopyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)ethanone: This compound has an amino group instead of a nitro group on the pyrazole ring.
Uniqueness
1-(3-{[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)ethanone is unique due to the presence of both a nitropyrazole group and a pyrimidine ring, which can confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H14N6O3 |
|---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
1-[3-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]phenyl]ethanone |
InChI |
InChI=1S/C16H14N6O3/c1-10-6-15(19-13-5-3-4-12(7-13)11(2)23)20-16(18-10)21-9-14(8-17-21)22(24)25/h3-9H,1-2H3,(H,18,19,20) |
InChI Key |
JYABWGFOFYNFLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=CC(=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12474189.png)
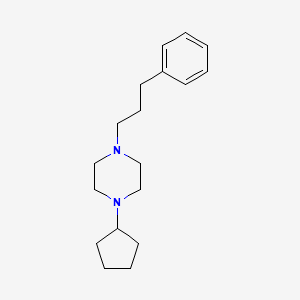
![N-(2-fluorophenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12474195.png)
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12474198.png)
![2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12474204.png)
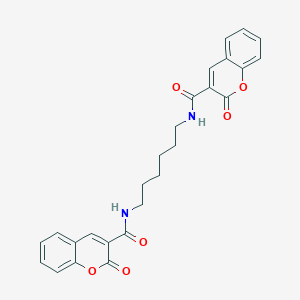
![2-methoxy-5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B12474211.png)
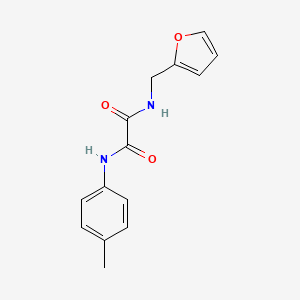
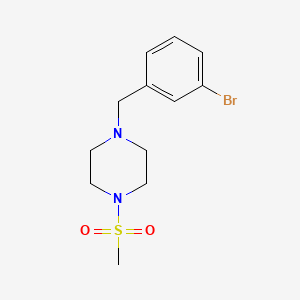
![2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B12474233.png)

![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B12474248.png)
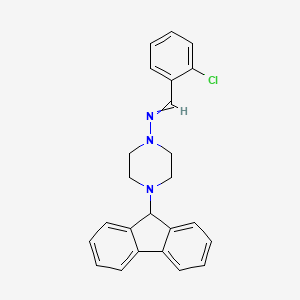
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[4-(2-methylphenoxy)phenyl]benzamide](/img/structure/B12474259.png)
